ADAT1 Human Pre-designed siRNA Set A

Descripción

Propiedades

Fórmula molecular |

C17H15N3O2S |

|---|---|

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

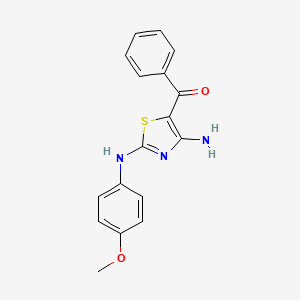

[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-phenylmethanone |

InChI |

InChI=1S/C17H15N3O2S/c1-22-13-9-7-12(8-10-13)19-17-20-16(18)15(23-17)14(21)11-5-3-2-4-6-11/h2-10H,18H2,1H3,(H,19,20) |

Clave InChI |

IVBPIRYPDAOPPJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole DAT1 compound |

Origen del producto |

United States |

Foundational & Exploratory

The Function of the ADAT1 Gene in Humans: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Adenosine (B11128) Deaminase tRNA Specific 1 (ADAT1) gene encodes a crucial enzyme responsible for a specific post-transcriptional modification in transfer RNA (tRNA), highlighting its fundamental role in maintaining translational fidelity. This guide provides a comprehensive technical overview of the human ADAT1 gene, including its molecular function, protein architecture, and enzymatic activity. We delve into the significance of ADAT1-mediated tRNA editing for accurate protein synthesis and explore its expression profile across various human tissues. Furthermore, this document details established experimental protocols for the functional characterization of ADAT1 and discusses its potential as a therapeutic target.

Introduction

The ADAT1 gene is a member of the adenosine deaminase acting on RNA (ADAR) family.[1][2] Unlike other members of the ADAR family that are primarily involved in the editing of pre-mRNAs, ADAT1 exhibits a highly specialized function.[3] The protein encoded by this gene, tRNA-specific adenosine deaminase 1, is responsible for the deamination of adenosine to inosine (B1671953) at a specific position in eukaryotic tRNAs.[1][2] This modification is critical for the proper decoding of messenger RNA (mRNA) during protein synthesis.[3]

Molecular Function and Enzymatic Activity

The primary function of the ADAT1 enzyme is to catalyze the hydrolytic deamination of adenosine at position 37 (A37) to inosine (I37) in the anticodon loop of alanine (B10760859) tRNA (tRNA-Ala).[3][4] This A-to-I editing is a critical step in tRNA maturation.[3]

The enzymatic reaction can be summarized as follows:

A37-tRNA-Ala + H₂O → I37-tRNA-Ala + NH₃

This modification ensures the correct wobble pairing during translation, contributing to the overall accuracy and efficiency of protein synthesis.

References

The Pivotal Role of ADAT1 in tRNA Editing and Protein Translation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Adenosine (B11128) Deaminase Acting on tRNA 1 (ADAT1), detailing its critical function in the post-transcriptional modification of tRNA, the subsequent impact on protein translation, and its broader implications in cellular homeostasis and disease. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular processes to serve as a valuable resource for the scientific community.

Core Concepts: ADAT1-Mediated tRNA Editing

ADAT1 is a highly specific enzyme responsible for the hydrolytic deamination of adenosine (A) to inosine (B1671953) (I) at position 37, immediately 3' to the anticodon, in eukaryotic tRNA-Ala.[1][2][3][4][5] This A-to-I editing is a crucial post-transcriptional modification that ensures the fidelity and efficiency of protein synthesis.

Unlike the related ADAR (Adenosine Deaminase Acting on RNA) family of enzymes that edit pre-mRNAs, ADAT1 does not possess double-stranded RNA-binding domains (dsRBDs).[3][6][7] Its substrate recognition is instead dependent on the overall L-shaped tertiary structure of the tRNA molecule.[7][8] This structural specificity ensures that ADAT1 exclusively targets tRNA-Ala for this modification.

The conversion of A37 to I37 in tRNA-Ala is the first step in a two-step modification process, where I37 is subsequently methylated to 1-methylinosine (B32420) (m1I).[9] The presence of a modified purine (B94841) at position 37 is critical for stabilizing the codon-anticodon interaction within the ribosome's A site and preventing translational frameshifting, thereby maintaining the correct reading frame during protein synthesis.[10][11][12]

Quantitative Data on ADAT1 Function

While detailed kinetic parameters for human ADAT1 are not extensively reported in publicly available literature, the following table summarizes the known quantitative and qualitative aspects of its function. Further enzymatic characterization is required to fully elucidate its catalytic efficiency.

| Parameter | Value/Observation | Substrate | Organism/System | Reference |

| Substrate Specificity | Highly specific for Adenosine at position 37 (A37) | tRNA-Ala | Eukaryotes | [4] |

| Catalytic Reaction | Adenosine + H₂O → Inosine + NH₃ | A37 in tRNA-Ala | Eukaryotes | [1][2] |

| Substrate Recognition | Dependent on the overall tertiary structure of tRNA | tRNA-Ala | Eukaryotes | [7] |

| Translational Impact | Prevents ribosomal frameshifting | mRNA | General | [10][11] |

| Improves translational accuracy | mRNA | General | [10] | |

| Inhibition | Can be inhibited by tRNA-derived fragments (tRFs) in vitro | ADAT1 | Human | [8] |

Signaling and Interaction Pathways of ADAT1

ADAT1 functions within a network of protein-protein and protein-RNA interactions that regulate its activity and connect tRNA modification to other cellular processes. The following diagram illustrates the known and predicted interactions of ADAT1.

References

- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]

- 6. Analysis of Ribosome Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. DSpace [cora.ucc.ie]

- 9. Michaelis Menten Kinetics [jpahle.github.io]

- 10. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purine bases at position 37 of tRNA stabilize codon–anticodon interaction in the ribosomal A site by stacking and Mg2+-dependent interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Expression Landscape of ADAT1: A Technical Guide for Researchers

An In-depth Exploration of Adenosine (B11128) Deaminase tRNA Specific 1 (ADAT1) Expression Across Human Tissues

This technical guide provides a comprehensive overview of the expression of the ADAT1 gene in various human tissues. ADAT1, a key enzyme in tRNA editing, plays a crucial role in ensuring translational fidelity. Understanding its expression patterns is vital for researchers in molecular biology, genetics, and drug development. This document offers a synthesis of quantitative expression data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

ADAT1 Gene and Protein Expression

The ADAT1 gene encodes for the enzyme tRNA-specific adenosine deaminase 1, which is responsible for the deamination of adenosine to inosine (B1671953) at position 37 in the anticodon loop of specific tRNAs, most notably tRNA-Ala. This modification is critical for the proper decoding of codons during protein synthesis.

Quantitative Expression Analysis

The expression of ADAT1 has been systematically quantified across a wide range of human tissues through large-scale transcriptomic and proteomic studies. The Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide extensive datasets on ADAT1 mRNA and protein levels.

The following table summarizes the median RNA expression levels of ADAT1 in Transcripts Per Million (TPM) from the GTEx V8 dataset, providing a quantitative snapshot of its expression across diverse human tissues.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 15.6 |

| Adipose - Visceral (Omentum) | 14.9 |

| Adrenal Gland | 18.2 |

| Artery - Aorta | 13.7 |

| Artery - Coronary | 14.1 |

| Artery - Tibial | 16.3 |

| Brain - Amygdala | 10.9 |

| Brain - Anterior cingulate cortex (BA24) | 11.5 |

| Brain - Caudate (basal ganglia) | 12.1 |

| Brain - Cerebellar Hemisphere | 8.7 |

| Brain - Cerebellum | 7.9 |

| Brain - Cortex | 11.8 |

| Brain - Frontal Cortex (BA9) | 11.7 |

| Brain - Hippocampus | 10.8 |

| Brain - Hypothalamus | 12.3 |

| Brain - Nucleus accumbens (basal ganglia) | 11.9 |

| Brain - Putamen (basal ganglia) | 11.8 |

| Brain - Spinal cord (cervical c-1) | 10.5 |

| Brain - Substantia nigra | 10.1 |

| Breast - Mammary Tissue | 13.5 |

| Cells - EBV-transformed lymphocytes | 21.1 |

| Cells - Transformed fibroblasts | 19.8 |

| Cervix - Ectocervix | 12.9 |

| Cervix - Endocervix | 14.2 |

| Colon - Sigmoid | 13.8 |

| Colon - Transverse | 13.1 |

| Esophagus - Gastroesophageal Junction | 14.7 |

| Esophagus - Mucosa | 15.1 |

| Esophagus - Muscularis | 11.2 |

| Fallopian Tube | 16.9 |

| Heart - Atrial Appendage | 11.5 |

| Heart - Left Ventricle | 12.8 |

| Kidney - Cortex | 14.6 |

| Liver | 10.2 |

| Lung | 13.9 |

| Minor Salivary Gland | 15.8 |

| Muscle - Skeletal | 9.8 |

| Nerve - Tibial | 13.4 |

| Ovary | 17.5 |

| Pancreas | 16.1 |

| Pituitary | 15.3 |

| Prostate | 14.8 |

| Skin - Not Sun Exposed (Suprapubic) | 12.7 |

| Skin - Sun Exposed (Lower leg) | 14.3 |

| Small Intestine - Terminal Ileum | 14.5 |

| Spleen | 18.9 |

| Stomach | 13.6 |

| Testis | 19.3 |

| Thyroid | 17.1 |

| Uterus | 15.2 |

| Vagina | 14.1 |

| Whole Blood | 11.7 |

Data sourced from the GTEx Portal.

While comprehensive quantitative protein expression data is less readily available, the Human Protein Atlas provides immunohistochemistry-based analysis.[1] According to their data, an estimation of the overall protein expression profile across normal tissues could not be reliably performed due to limitations in the available data.[1] However, cytoplasmic expression has been noted in immune cells.[1]

Northern blot analysis has shown that ADAT1 mRNA is ubiquitously expressed in human tissues, with two transcripts of approximately 5 kb and 6.5 kb detected.[2] The highest expression levels were observed in the heart, brain, and pancreas, while the lowest levels were found in the lung and skeletal muscle.[2]

Experimental Methodologies

Accurate assessment of ADAT1 expression relies on robust and well-defined experimental protocols. The following sections detail standardized methodologies for key techniques used in gene and protein expression analysis.

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a quantitative and comprehensive view of the transcriptome. The following is a generalized protocol for RNA-Seq of human tissue samples.

1. Tissue Collection and Storage:

-

Collect fresh tissue samples and immediately snap-freeze in liquid nitrogen.

-

Alternatively, preserve tissues in a stabilization reagent (e.g., RNAlater).

-

Store samples at -80°C until RNA extraction.

2. RNA Extraction:

-

Homogenize the tissue sample using a bead mill or rotor-stator homogenizer.

-

Extract total RNA using a TRIzol-based method or a column-based kit (e.g., RNeasy Kit, Qiagen).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is recommended.

3. Library Preparation:

-

Start with 100 ng to 1 µg of total RNA.

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Purify the ligation products to remove adapter dimers.

-

Amplify the library by PCR to add index sequences for multiplexing.

-

Purify the final PCR product and assess library quality and quantity using a bioanalyzer and qPCR.

4. Sequencing:

-

Pool indexed libraries.

-

Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.

5. Data Analysis:

-

Perform quality control of raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels to obtain read counts or TPM values using tools like RSEM or featureCounts.

-

Perform differential expression analysis if comparing between different conditions or tissues.

Immunohistochemistry (IHC)

IHC allows for the visualization of protein expression within the context of tissue architecture.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695) concentrations.

-

Clear the tissue with xylene.

-

Infiltrate and embed the tissue in paraffin (B1166041) wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

-

Bake the slides at 60°C for 1 hour.

-

Deparaffinize the sections by immersing in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature.

4. Staining:

-

Wash the slides with a wash buffer (e.g., PBS or TBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

-

Incubate with the primary antibody against ADAT1 at the optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

Wash the slides with wash buffer.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes.

-

Wash the slides with wash buffer.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Wash the slides with wash buffer.

-

Develop the signal with a chromogen substrate solution (e.g., DAB) until the desired stain intensity is reached.

-

Wash the slides with distilled water.

5. Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded series of ethanol and clear with xylene.

-

Mount a coverslip using a permanent mounting medium.

6. Imaging and Analysis:

-

Image the slides using a bright-field microscope.

-

Analyze the staining intensity and localization of the ADAT1 protein.

In Situ Hybridization (ISH)

ISH is a technique used to visualize the localization of specific mRNA sequences within tissue sections.

1. Probe Preparation:

-

Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for ADAT1 by in vitro transcription from a linearized plasmid containing the ADAT1 cDNA.

-

Purify the labeled probe and verify its integrity.

2. Tissue Preparation:

-

Prepare paraffin-embedded tissue sections as described for IHC.

-

Deparaffinize and rehydrate the sections.

3. Pre-hybridization:

-

Treat the sections with proteinase K to improve probe accessibility.

-

Post-fix the sections with 4% paraformaldehyde.

-

Acetylate the sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.

-

Pre-hybridize the sections in hybridization buffer at the hybridization temperature for 1-2 hours.

4. Hybridization:

-

Dilute the DIG-labeled probe in hybridization buffer.

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimal hybridization temperature (typically 65-70°C).

5. Post-hybridization Washes:

-

Remove the coverslips and perform a series of stringent washes with SSC buffer at the hybridization temperature to remove unbound and non-specifically bound probe.

-

Treat with RNase A to digest any remaining single-stranded RNA probe.

6. Immunodetection:

-

Wash the sections with a suitable buffer (e.g., MABT).

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 2 hours at room temperature or overnight at 4°C.

-

Wash the sections with MABT.

7. Signal Development:

-

Equilibrate the sections in a detection buffer (e.g., NTMT).

-

Develop the signal by incubating with a chromogenic substrate solution (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.

8. Mounting and Imaging:

-

Stop the color reaction by washing with PBS.

-

Optionally, counterstain with a nuclear fast red solution.

-

Dehydrate the sections and mount with a permanent mounting medium.

-

Image the slides using a bright-field microscope.

Visualizing Key Processes

To further elucidate the experimental and biological contexts of ADAT1, the following diagrams, generated using the DOT language, provide visual representations of the experimental workflow for ADAT1 expression analysis and the functional role of ADAT1 in tRNA editing.

Caption: Experimental workflow for analyzing ADAT1 expression in human tissues.

Caption: The functional role of ADAT1 in tRNA editing and protein translation.

This technical guide provides a foundational resource for researchers and professionals interested in the expression and function of ADAT1. The provided data and protocols offer a starting point for further investigation into the roles of this essential enzyme in health and disease.

References

The Role of ADAT1-Mediated tRNA Modification in Neurological Homeostasis and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine (B11128) deaminases acting on RNA (ADARs) and tRNA (ADATs) are critical enzymes that catalyze the conversion of adenosine to inosine (B1671953) (A-to-I) in RNA, a post-transcriptional modification essential for generating molecular diversity and ensuring translational fidelity. While the broader ADAR family's link to neurological disorders is well-established, the specific roles of the ADAT subfamily are an area of growing interest. This technical guide focuses on Adenosine Deaminase Acting on tRNA 1 (ADAT1), the enzyme responsible for the specific deamination of adenosine-37 to inosine in the anticodon loop of alanine (B10760859) tRNA (tRNA-Ala).[1] Although direct links between ADAT1 mutations and primary neurological disorders remain to be firmly established, the severe neurodevelopmental phenotypes associated with mutations in its partner enzyme, ADAT3, underscore the critical importance of tRNA modification for brain development and function.[2][3] This document provides a comprehensive overview of the molecular biology of ADAT1, contrasts its function with the disease-implicated ADAT2/3 complex, presents detailed experimental protocols for its study, and explores potential therapeutic avenues targeting tRNA modification pathways.

Introduction to Adenosine Deaminases Acting on RNA

The deamination of adenosine to inosine is one of the most common RNA editing events in higher eukaryotes.[4] This process is carried out by two main classes of enzymes: the ADARs, which primarily act on double-stranded RNA (dsRNA), and the ADATs, which target specific adenosines in tRNA.[4] Inosine is interpreted as guanosine (B1672433) by the cellular machinery, meaning A-to-I editing can result in codon changes, altered splice sites, or modulation of RNA structure and stability.[5]

The ADAR/ADAT Superfamily

The ADAR family in mammals includes ADAR1, ADAR2, and ADAR3.[5] ADAR1 and ADAR2 are catalytically active and have been extensively linked to neurological function and disease.[6] For instance, mutations in ADAR1 can cause Aicardi-Goutières syndrome, an inflammatory encephalopathy, by disrupting the editing of endogenous dsRNA and triggering an innate immune response.[7][8] ADAR3 is brain-specific but is thought to be catalytically inactive.[5] The ADATs, while sharing a homologous deaminase domain with ADARs, represent a distinct lineage that specializes in tRNA modification.[1]

Distinguishing ADATs from ADARs

The primary distinction lies in their substrate specificity. ADARs recognize and bind to dsRNA structures, often formed by inverted repeat sequences in pre-mRNAs.[1] In contrast, ADATs recognize the specific tertiary structure of tRNA molecules and act on single-stranded regions, such as the anticodon loop, without the requirement for a duplex structure.[1][4]

-

ADAT1: Specifically deaminates adenosine at position 37 (A37) in the anticodon loop of tRNA-Ala.[1]

-

ADAT2/ADAT3 Complex: This heterodimer is responsible for deaminating adenosine at the wobble position 34 (A34) of several tRNAs with ANN anticodons.[2][3]

Molecular Biology of ADAT1

Gene and Protein Structure

In humans, ADAT1 is a single-copy gene.[1] The murine ADAT1 gene spans approximately 30kb of genomic DNA and is encoded by nine exons, producing a protein of 499 amino acids.[9] The human and mouse orthologs share 87.5% protein homology.[9] The core of the protein is its C-terminal catalytic deaminase domain, which shares sequence similarity with the ADAR family and contains the conserved residues required for zinc coordination and catalysis.[1]

Catalytic Function: A37 to I37 Deamination

ADAT1's sole confirmed function is the hydrolytic deamination of A37 to I37 in the anticodon loop of tRNA-Ala.[1] This modification is the first step in a two-step process that ultimately yields N1-methylinosine (m1I), a modification that helps stabilize the codon-anticodon interaction during translation.[9] The enzyme is highly specific; it does not act on dsRNA or pre-mRNA substrates targeted by ADAR1 and ADAR2.[1]

Expression Profile in the Nervous System

ADAT1 is ubiquitously expressed across human tissues.[1] Analysis of brain tissue transcriptomics reveals widespread but regionally varied expression. Data from the Human Protein Atlas indicates that ADAT1 is expressed across all major brain structures, with the highest normalized expression (nTPM) levels observed in the cerebellum and pons.[10] This broad expression suggests a fundamental role in maintaining translational machinery throughout the central nervous system.

Neurological Disorders and tRNA Modification: The Case of ADAT3

While pathogenic variants in ADAT1 have not yet been definitively linked to a specific neurological syndrome, mutations in ADAT3 provide a powerful example of how disrupting tRNA deamination leads to severe neurodevelopmental disease.[2][3][11]

ADAT3-Related Intellectual Disability

Biallelic mutations in the ADAT3 gene cause an autosomal recessive syndromic intellectual disability (ID).[11][12] The clinical presentation is characterized by global developmental delay, moderate to severe ID, speech delay, strabismus, microcephaly, and variable brain anomalies.[11][13]

Genotype-Phenotype Correlations

A founder mutation, p.Val144Met (previously described as p.Val128Met), is particularly prevalent in individuals of Saudi Arabian descent and is associated with the classic severe phenotype.[11][13] Other compound heterozygous variants have been identified that can lead to similar, sometimes milder, clinical presentations.[11][12] Quantitative studies have shown that pathogenic variants significantly reduce the A34-to-I34 editing activity of the ADAT2/3 complex. For example, the p.V128M (equivalent to p.Val144Met) variant exhibits a 68% reduction in enzymatic activity at low enzyme concentrations in vitro.[11][14]

| Table 1: Summary of Representative ADAT3 Mutations and Associated Neurological Phenotypes | |

| Mutation | c.430G>A (p.Val144Met) [11][12][13] |

| Inheritance | Autosomal Recessive (Homozygous) |

| Associated Population | Founder mutation in Saudi Arabian and other Middle Eastern populations.[11][13] |

| Quantitative Impact | Significantly reduced A34-to-I34 deaminase activity (~68% reduction at low concentrations).[11][14] |

| Neurological Phenotype | - Cognition: Moderate to severe intellectual disability.[11] - Motor: Global developmental delay, hypotonia or hypertonia.[11][13] - Craniofacial: Microcephaly, prominent forehead, depressed nasal bridge.[11][13] - Ophthalmologic: Strabismus (universal finding).[13] - Seizures: Present in a subset of patients.[11] |

| Neuroimaging Findings | Variable; may include dysplastic corpus callosum, abnormal gyrification, delayed myelination.[11] |

| Mutation | c.587C>T (p.Ala196Val) / c.586_587delinsTT (p.Ala196Leu) [11] |

| Inheritance | Autosomal Recessive (Compound Heterozygous) |

| Associated Population | European descent.[11] |

| Quantitative Impact | Striking decrease in I34 editing in ~45% of analyzable tRNA isodecoders in patient-derived cells.[11] |

| Neurological Phenotype | - Cognition: Global developmental delay, intellectual disability.[11] - Motor: Muscle tone defects.[11] - Craniofacial: Microcephaly.[11] - Seizures: Reported in some patients.[11] |

| Neuroimaging Findings | Variable; can include abnormal myelination and enlarged ventricles.[11] |

Investigating the Role of ADAT1 in Neurological Function

The severe consequences of ADAT3 deficiency highlight the brain's sensitivity to perturbations in tRNA modification and translation.[15] This provides a strong rationale for investigating the potential, albeit more subtle, roles of ADAT1 in neurological health.

Insights from Expression Data and Model Organisms

The high expression of ADAT1 in the cerebellum and pons suggests a particular importance in these regions, which are critical for motor control, coordination, and sensory integration.[10] In Drosophila, ADAT1 (dAdat1) transcripts are initially widespread and later become concentrated in the central nervous system during development, supporting a role in neurogenesis.[16] However, a specific neurological phenotype for an ADAT1 knockout mouse has not been extensively characterized in the literature, representing a key knowledge gap.

Importance of tRNA-Ala Modification in Neurons

Post-transcriptional modifications in and around the tRNA anticodon loop are crucial for maintaining translational efficiency and fidelity.[17][18] The m1I modification at position 37, initiated by ADAT1, is thought to prevent frameshifting and ensure the correct reading frame is maintained during the synthesis of proteins from transcripts rich in alanine codons.[1] Given that many neuronal proteins have specific sequence requirements for proper folding and function, even subtle increases in translational errors could, over time, contribute to neuronal stress or dysfunction.

| Table 2: Relative mRNA Expression of ADAT Family Members in Major Human Brain Regions (nTPM) | |||

| Brain Region | ADAT1 | ADAT2 | ADAT3 |

| Cerebral Cortex | ~15-20 | ~10-15 | ~20-25 |

| Cerebellum | ~25 | ~10-15 | ~20-25 |

| Hippocampus | ~15-20 | ~10-15 | ~20-25 |

| Basal Ganglia | ~15-20 | ~10-15 | ~20-25 |

| Thalamus | ~20 | ~15 | ~25 |

| Pons | ~25 | ~15 | ~30 |

| Data are estimations based on normalized transcript per million (nTPM) values from the Human Protein Atlas and other expression studies.[10][19] Actual values vary between specific subregions. |

Methodologies for Studying ADAT1 Function

Investigating the link between ADAT1 variants and potential neurological phenotypes requires a robust set of molecular and cellular tools.

Experimental Protocol 1: In Vitro tRNA Deaminase Assay

This protocol is adapted from methodologies used to study ADAT2/3 and can be applied to ADAT1.[11][14] It measures the conversion of adenosine to inosine in a specific tRNA substrate.

Objective: To quantify the enzymatic activity of recombinant wild-type vs. mutant ADAT1 protein.

Materials:

-

Recombinant purified wild-type and mutant ADAT1 protein.

-

In vitro transcribed, radiolabeled (e.g., ³²P) or fluorescently labeled human tRNA-Ala substrate.

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT).

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Ethanol and Sodium Acetate for precipitation.

-

Nuclease P1, Alkaline Phosphatase.

-

Thin-Layer Chromatography (TLC) plate and solvent system.

-

Phosphorimager or appropriate detector.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing Reaction Buffer, a defined amount of tRNA-Ala substrate (e.g., 200 fmol), and varying concentrations of recombinant ADAT1 enzyme.

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined time course (e.g., 10, 30, 60 minutes).

-

Reaction Stop: Terminate the reaction by adding an equal volume of Phenol:Chloroform and vortexing vigorously. Centrifuge to separate phases.

-

tRNA Precipitation: Transfer the aqueous (upper) phase to a new tube. Add 0.1 volumes of 3M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes to precipitate the tRNA.

-

tRNA Digestion: Pellet the tRNA by centrifugation, wash with 70% ethanol, and resuspend in a buffer containing Nuclease P1. Incubate to digest the tRNA into individual mononucleotides. Subsequently, treat with Alkaline Phosphatase to remove the phosphate (B84403) group.

-

Analysis by TLC: Spot the digested nucleotides onto a TLC plate. Separate the nucleotides using an appropriate solvent system.

-

Quantification: Expose the TLC plate to a phosphor screen and visualize using a phosphorimager. Quantify the spots corresponding to adenosine and inosine. Calculate the percentage of conversion (Inosine / (Inosine + Adenosine) * 100).

-

Alternative Analysis (Sequencing): Alternatively, stop the reaction and purify the tRNA. Perform reverse transcription followed by PCR and Sanger sequencing. Since reverse transcriptase reads inosine (I) as guanosine (G), the conversion of A to I at the target position can be quantified by analyzing the sequencing chromatogram.[11]

Experimental Protocol 2: CRISPR-Cas9 Mediated Knockout of ADAT1 in a Neuronal Cell Line

This protocol provides a general framework for generating an ADAT1 knockout (KO) cell line to study its cellular function.[20][21]

Objective: To create a stable ADAT1 KO cell line (e.g., in SH-SY5Y neuroblastoma cells or induced pluripotent stem cell-derived neurons).

Materials:

-

Neuronal cell line of choice.

-

Cas9 expression vector (or purified Cas9 protein).

-

Vector for expressing a single guide RNA (sgRNA) targeting an early exon of ADAT1, or synthetic sgRNA.

-

Lipofection reagent or electroporator.

-

Fluorescence-Activated Cell Sorter (FACS) if using a fluorescent reporter.

-

96-well plates for single-cell cloning.

-

Genomic DNA extraction kit.

-

PCR reagents and primers flanking the sgRNA target site.

-

Sanger sequencing service.

-

Anti-ADAT1 antibody and Western blot reagents.

Methodology:

-

sgRNA Design: Design and validate at least two sgRNAs targeting a conserved, early exon of the ADAT1 gene to maximize the chance of generating a loss-of-function frameshift mutation.

-

Transfection/Electroporation: Co-transfect the Cas9 and sgRNA expression plasmids into the target cells. If using a ribonucleoprotein (RNP) approach, electroporate the purified Cas9 protein pre-complexed with the synthetic sgRNA.

-

Enrichment/Single-Cell Cloning:

-

If the plasmid contains a fluorescent marker, use FACS to sort single transfected cells into individual wells of 96-well plates 48-72 hours post-transfection.

-

Alternatively, perform limiting dilution of the transfected cell pool into 96-well plates to achieve an average of <1 cell per well.

-

-

Colony Expansion: Culture the single cells for 2-3 weeks until visible colonies form. Expand promising colonies into larger culture vessels.

-

Genotyping:

-

Harvest a portion of cells from each expanded clone and extract genomic DNA.

-

Perform PCR using primers that flank the sgRNA target site.

-

Analyze the PCR products by Sanger sequencing. Successful KO clones will show superimposed sequences downstream of the cut site, indicative of insertions/deletions (indels) on multiple alleles. Deconvolution of sequencing data can help identify the specific mutations.

-

-

Protein Validation: Confirm the absence of ADAT1 protein in candidate KO clones using Western blotting. A successful KO should show no detectable ADAT1 band compared to the wild-type parental cell line.

-

Phenotypic Analysis: Use the validated KO cell line for downstream functional assays (e.g., assessing neuronal migration, differentiation, or stress response).

Therapeutic and Drug Development Perspectives

The study of ADAT enzymes opens new avenues for therapeutic intervention in neurological and other diseases.

Targeting tRNA Modification Pathways

Given the severe consequences of ADAT3 dysfunction, developing strategies to modulate the activity of tRNA modifying enzymes is a valid therapeutic concept.[22] For a hypothetical ADAT1-related disorder, approaches could include:

-

Small Molecule Modulators: High-throughput screens could identify compounds that enhance the activity of a partially functional mutant ADAT1 protein or stabilize its expression.

-

Gene Therapy: An AAV-based gene therapy approach could deliver a functional copy of the ADAT1 gene to affected neurons, a strategy being explored for numerous monogenic neurological disorders.[23]

Site-Directed RNA Editing

A more sophisticated approach involves leveraging the cell's endogenous ADAR enzymes for therapeutic purposes.[23][24] By designing a guide RNA that binds to a target mRNA and creates a dsRNA structure around a pathogenic mutation, one can recruit endogenous ADARs to correct the mutation at the RNA level. This technology, while still developing, offers a powerful way to reverse genetic defects without making permanent changes to the genome.[23][24]

Conclusion and Future Directions

ADAT1 is a fundamental enzyme responsible for a highly specific tRNA modification. While its direct role in human neurological disease is currently undefined, the profound neurological consequences of mutations in the related ADAT3 enzyme provide a compelling argument for the importance of tRNA deamination in maintaining nervous system health. The ubiquitous expression of ADAT1 in the brain, particularly in the cerebellum, suggests that its disruption could lead to subtle or late-onset neurological phenotypes that have yet to be identified.

Future research should focus on:

-

Systematic Screening: Screening large cohorts of patients with unexplained intellectual disability, ataxia, or other neurodevelopmental disorders for variants in ADAT1.

-

Animal Models: Developing and performing deep neurological and behavioral phenotyping of a conditional ADAT1 knockout mouse model to understand its role in the brain.

-

Translational Profiling: Using techniques like ribosome profiling in ADAT1-deficient cells to determine how the absence of I37 in tRNA-Ala affects the translation of specific subsets of mRNAs crucial for neuronal function.

By leveraging the methodologies outlined in this guide, the scientific community can work to close the knowledge gap surrounding ADAT1 and better understand the intricate link between tRNA biology and neurological disease.

References

- 1. pnas.org [pnas.org]

- 2. ADAT3 variants disrupt the activity of the ADAT tRNA deaminase complex and impair neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAT3 variants disrupt the activity of the ADAT tRNA deaminase complex and impair neuronal migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functions and Regulation of RNA Editing by ADAR Deaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ADAR protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADAR Family Proteins: A Structural Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jms.fudan.edu.cn [jms.fudan.edu.cn]

- 8. Genetic, Phenotypic, and Interferon Biomarker Status in ADAR1-Related Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequence, genomic organization and functional expression of the murine tRNA-specific adenosine deaminase ADAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain tissue expression of ADAT1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. medrxiv.org [medrxiv.org]

- 12. medrxiv.org [medrxiv.org]

- 13. ADAT3-related intellectual disability: Further delineation of the phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

- 15. The emerging impact of tRNA modifications in the brain and nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Properties of a tRNA-Specific Adenosine Deaminase from Drosophila melanogaster Support an Evolutionary Link between Pre-mRNA Editing and tRNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Lost in Translation: Defects in Transfer RNA Modifications and Neurological Disorders [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. ADAR1 and ADAR2 Expression and Editing Activity during Forebrain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RNA editing: Expanding the potential of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to ADAT1: Core Signaling Pathways and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) deaminase acting on tRNA 1 (ADAT1) is a critical enzyme in the post-transcriptional modification of transfer RNA (tRNA), playing a vital role in maintaining the fidelity and efficiency of protein translation. As a member of the adenosine deaminase acting on RNA (ADAR) family, ADAT1 catalyzes the specific deamination of adenosine to inosine (B1671953) at position 37 (A37) in the anticodon loop of tRNA for alanine (B10760859) (tRNA-Ala). This modification is conserved across eukaryotes and is essential for accurate decoding of the genetic code.[1][2][3] This technical guide provides a comprehensive overview of ADAT1's core functions, its involvement in cellular pathways, its molecular interactions, and the experimental methodologies used for its study.

Core Function and Enzymatic Activity

ADAT1's primary function is the hydrolytic deamination of adenosine at position 37 of tRNA-Ala to produce inosine (I37).[1][3] This inosine is often further modified to 1-methylinosine (B32420) (m1I). The presence of inosine in the anticodon loop is crucial for preventing translational frameshifts and ensuring the correct reading of codons during protein synthesis. Unlike other members of the ADAR family that act on double-stranded RNA (dsRNA), ADAT1 specifically targets the single-stranded anticodon loop of tRNA-Ala.[4] The enzyme recognizes the overall L-shaped structure of the tRNA molecule rather than a specific primary sequence.[5]

ADAT1 Signaling Pathways

While ADAT1 is not a classical signaling protein that participates in phosphorylation cascades, recent evidence suggests its involvement in modulating key cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Pathway

Under high glucose conditions in human renal proximal tubular cells, ADAT1 has been shown to play a protective role by attenuating the PI3K/AKT/mTOR signaling pathway. This finding suggests a potential link between tRNA modification, cellular metabolism, and stress responses. The precise mechanism by which ADAT1 influences this pathway is still under investigation but may involve the regulation of protein synthesis of key pathway components.

Molecular Interactions

ADAT1 functions within a network of molecular interactions to perform its role in tRNA modification.

tRNA Substrate Recognition

ADAT1's interaction with its tRNA-Ala substrate is based on structural recognition of the tRNA's L-shape. This is in contrast to many other RNA-binding proteins that recognize specific sequence motifs. This structural recognition ensures the high specificity of ADAT1 for its target.

Protein-Protein Interactions

The ADAT1 gene is genomically clustered with the genes for alanyl-tRNA synthetase (AARS) and lysyl-tRNA synthetase (KARS), suggesting a potential functional coordination in tRNA metabolism.[7] While direct protein-protein interaction data with quantitative binding affinities are limited, co-fractionation experiments have suggested an interaction between AARS and IARS (isoleucyl-tRNA synthetase), highlighting the complex interplay of proteins involved in tRNA aminoacylation and modification.[8]

The following diagram illustrates the workflow for identifying protein-protein interactions of ADAT1 using co-immunoprecipitation followed by mass spectrometry.

Quantitative Data

Quantitative data for ADAT1 is sparse in the literature. The following tables summarize the available information.

Table 1: Inhibition of Human ADAT by tRNA Fragments

| Inhibitor (tRNA-derived fragment) | IC50 (µM) |

| tRNA-Ala(AGC) 5'-half | ~1-10 |

| tRNA-Ala(AGC) 5'-tRF | ~1-10 |

| tRNA-Cys(GCA) 5'-half | ~1-10 |

Data derived from in vitro deamination assays.[5]

Table 2: Relative mRNA Expression of ADAT1 in Human Tissues

| Tissue | Relative Expression Level |

| Heart | High |

| Brain | High |

| Pancreas | High |

| Placenta | Moderate |

| Liver | Moderate |

| Kidney | Moderate |

| Lung | Low |

| Skeletal Muscle | Low |

Based on Northern blot analysis.[9] For more detailed quantitative expression data, researchers are encouraged to consult databases such as The Human Protein Atlas, GeneCards, and the Genotype-Tissue Expression (GTEx) portal.[1][10][11][12][13][14]

Experimental Protocols

In Vitro tRNA Adenosine Deaminase Assay

This protocol outlines the general steps for assessing the enzymatic activity of ADAT1 on a tRNA substrate in vitro.

1. Preparation of tRNA Substrate:

-

In Vitro Transcription: Synthesize the desired tRNA-Ala transcript from a DNA template using a commercially available in vitro transcription kit (e.g., MEGAshortscript™ Kit).[15] The template should include a T7 RNA polymerase promoter upstream of the tRNA sequence.

-

Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol (B145695) precipitation.[15]

-

Radiolabeling (optional): For detection by autoradiography, the tRNA can be internally labeled by including [α-³²P]ATP during in vitro transcription or 3'-end labeled using [α-³²P]pCp and T4 RNA ligase.

2. Deaminase Reaction:

-

Combine the purified tRNA substrate with recombinant purified ADAT1 enzyme in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

3. Analysis of Inosine Formation:

-

Thin-Layer Chromatography (TLC):

- Digest the tRNA from the reaction with nuclease P1 to release individual nucleotides.

- Spot the digested nucleotides onto a cellulose (B213188) TLC plate.

- Develop the chromatogram in a solvent system that separates adenosine monophosphate (AMP) and inosine monophosphate (IMP).

- Visualize the separated nucleotides by autoradiography (if radiolabeled) or UV shadowing. The presence of an IMP spot indicates deaminase activity.[9]

-

Reverse Transcription-PCR (RT-PCR) and Sequencing:

- Reverse transcribe the tRNA from the reaction. Inosine is read as guanosine (B1672433) (G) by reverse transcriptase.

- Amplify the resulting cDNA by PCR using primers specific for the tRNA.

- Sequence the PCR product to detect an A-to-G transition at position 37.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

- Digest the tRNA to nucleosides or nucleotides.

- Analyze the digest by LC-MS to quantify the amounts of adenosine and inosine.

The following diagram illustrates the workflow for the in vitro tRNA adenosine deaminase assay.

Co-Immunoprecipitation (Co-IP) for Mass Spectrometry

This protocol provides a general framework for identifying ADAT1-interacting proteins from cell lysates.

1. Cell Culture and Lysis:

-

Culture cells expressing a tagged version of ADAT1 (e.g., FLAG-ADAT1).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[16]

2. Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads conjugated to an anti-FLAG antibody.[16]

-

Allow the antibody-beads to bind to the FLAG-ADAT1 and its interacting proteins.

3. Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution:

-

Elute the protein complexes from the beads using a competitive elution with a 3xFLAG peptide or by changing the pH.[16]

5. Sample Preparation for Mass Spectrometry:

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

6. LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.[15][17]

Conclusion

ADAT1 is a highly specific enzyme essential for the proper functioning of the translational machinery. While its core enzymatic activity is well-characterized, its broader role in cellular signaling and its complete network of molecular interactions are still emerging areas of research. The recent finding linking ADAT1 to the PI3K/AKT/mTOR pathway opens up new avenues for investigating its function in cellular metabolism and disease. Further studies, particularly those providing quantitative data on its kinetics and binding affinities, will be crucial for a deeper understanding of ADAT1's role in cellular homeostasis and for exploring its potential as a therapeutic target.

References

- 1. genecards.org [genecards.org]

- 2. Sequence, genomic organization and functional expression of the murine tRNA-specific adenosine deaminase ADAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. wikicrow.ai [wikicrow.ai]

- 5. tRNA deamination by ADAT requires substrate-specific recognition mechanisms and can be inhibited by tRFs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Properties of a tRNA-Specific Adenosine Deaminase from Drosophila melanogaster Support an Evolutionary Link between Pre-mRNA Editing and tRNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic clustering of tRNA-specific adenosine deaminase ADAT1 and two tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AARS - IARS Interaction Summary | BioGRID [thebiogrid.org]

- 9. Identification and characterization of a human tRNA-specific adenosine deaminase related to the ADAR family of pre-mRNA editing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADAT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. A Quantitative Proteome Map of the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tissue expression of ADAT1 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 13. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to siRNA-Mediated Gene Silencing

Introduction

RNA interference (RNAi) is a conserved biological process that regulates gene expression by inhibiting or silencing the translation of target messenger RNA (mRNA).[1][2][3] Small interfering RNA (siRNA), a class of double-stranded RNA molecules typically 20-24 base pairs in length, is a key effector in the RNAi pathway.[4][] By leveraging the cell's natural RNAi machinery, synthetically designed siRNAs can be introduced to specifically silence genes of interest. This capability has made siRNA an indispensable tool in functional genomics, target validation, and therapeutic development.[2][6] This guide provides a detailed technical overview of the siRNA-mediated gene silencing mechanism, experimental protocols, and critical data considerations for researchers, scientists, and drug development professionals.

The Core Mechanism: The RNA Interference (RNAi) Pathway

siRNA-mediated gene silencing is primarily a post-transcriptional process, though it can also induce transcriptional silencing.[4][7] The most common mechanism involves the degradation of a specific target mRNA molecule, preventing its translation into protein.[8]

The process unfolds in several distinct steps:

-

Initiation: The pathway is initiated by the presence of double-stranded RNA (dsRNA) in the cytoplasm. In the context of experimental gene silencing, this is typically a synthetic siRNA. In the natural pathway, long dsRNA molecules are cleaved by an RNase III enzyme called Dicer into the characteristic short siRNA duplexes (approximately 21-23 nucleotides).[1][4][]

-

RISC Loading and Activation: The siRNA duplex is then loaded into a multiprotein complex known as the RNA-Induced Silencing Complex (RISC).[4][9][10] The core components of the RISC-loading complex (RLC) include Dicer, the transactivating response RNA-binding protein (TRBP), and a key protein from the Argonaute family, Argonaute 2 (Ago2).[9]

-

Strand Selection: Within the RISC, the siRNA duplex is unwound. One strand, known as the passenger strand (or sense strand), is cleaved by the Ago2 protein and subsequently degraded.[1][] The other strand, the guide strand (or antisense strand), is retained and serves as the template for target recognition.[4][]

-

Target Recognition and Cleavage: The activated, guide-strand-containing RISC then surveys the cytoplasm for mRNA molecules. The guide strand directs the RISC to its target mRNA through complementary base pairing.[8][9] For siRNA, this binding requires near-perfect complementarity.[9] Once bound, the Ago2 protein, which possesses endonuclease activity (often referred to as "slicer" activity), cleaves the target mRNA.[7][9]

-

mRNA Degradation: The cleaved mRNA is recognized by the cell as aberrant and is rapidly degraded by cellular exonucleases, which prevents it from being translated into a functional protein.[8] The activated RISC-siRNA complex can then be recycled to target and cleave additional mRNA molecules, amplifying the silencing effect.[11]

Signaling Pathway Diagram

Caption: The siRNA-mediated post-transcriptional gene silencing (PTGS) pathway.

Experimental Workflow for siRNA-Mediated Knockdown

A typical gene knockdown experiment involves a systematic workflow to ensure specific and efficient silencing of the target gene.

Caption: A standard experimental workflow for siRNA-mediated gene knockdown studies.

Detailed Experimental Protocols

Rational siRNA Design

The success of an RNAi experiment is critically dependent on the design of the siRNA sequence. Poorly designed siRNAs can result in low knockdown efficiency or significant off-target effects.[12]

Methodology:

-

Apply Design Algorithms: Use established criteria to select potent and specific 21-mer sequences. Several algorithms exist, often incorporating the following rules:

-

Internal Stability: Effective siRNAs often have lower internal stability at the 3'-end of the sense strand (5'-end of the antisense/guide strand), which facilitates RISC loading.[16]

-

Control Design:

Table 1: Summary of siRNA Design Parameters

| Parameter | Recommended Guideline | Rationale |

| Length | 21-23 nucleotides | Optimal length for processing by Dicer and incorporation into RISC.[4][19] |

| GC Content | 30-55% | Balances duplex stability with the need for strand separation.[14][15] |

| Target Region | 50-100 bp downstream of AUG | Avoids potential interference from translation initiation complexes.[13] |

| Sequence Motifs | Varies by algorithm (e.g., starts with AA) | Empirically shown to correlate with higher silencing efficiency.[14] |

| Specificity | >2 nucleotide mismatch to off-targets | Minimizes the risk of unintentionally silencing other genes.[17] |

| Controls | 2-4 siRNAs per target; non-targeting scrambled siRNA | Confirms that the observed biological effect is due to silencing the target gene.[14][17] |

siRNA Delivery (Transfection)

Because siRNA is a negatively charged macromolecule, it requires a delivery vehicle to cross the cell membrane efficiently.[]

Methodology (Lipid-Based Transfection for Adherent Cells in a 6-Well Plate):

-

Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[20] For a 6-well plate, this is often 2 x 10^5 cells per well.[20]

-

Prepare siRNA Solution (Solution A): In a sterile microcentrifuge tube, dilute the siRNA stock solution to the desired final concentration (e.g., 10-50 nM) in serum-free medium (e.g., Opti-MEM®). A typical volume is 100-250 µL.[20][21]

-

Prepare Transfection Reagent (Solution B): In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium according to the manufacturer's protocol. Mix gently.[21]

-

Form Complexes: Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow siRNA-lipid complexes to form.[20][21]

-

Transfect Cells: Add the siRNA-lipid complex mixture drop-wise to the cells in the culture plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding to validation assays.[20][22] The optimal incubation time depends on the stability of the target mRNA and protein.

Table 2: Comparison of Common siRNA Delivery Methods

| Delivery Method | Principle | Advantages | Disadvantages |

| Lipid Nanoparticles (LNPs) | Encapsulates siRNA in a lipid bilayer that fuses with the cell membrane.[] | High efficiency, widely used, suitable for in vivo.[][] | Potential cytotoxicity, can trigger immune responses.[] |

| Cationic Polymers | Positively charged polymers bind to negatively charged siRNA, forming nanoparticles taken up by endocytosis.[25] | Protects siRNA from degradation, tunable properties. | Can have issues with toxicity and endosomal escape.[25] |

| Electroporation | An electric field creates transient pores in the cell membrane for siRNA entry.[] | High efficiency in hard-to-transfect cells, non-viral. | Can cause significant cell death. |

| Viral Vectors | Uses modified viruses (e.g., adenovirus) to deliver genetic material encoding an shRNA, which is then processed into siRNA.[][] | Very high and stable expression, efficient for in vivo. | Potential for immunogenicity, insertional mutagenesis, safety concerns.[][] |

| Conjugation (e.g., GalNAc) | Covalently attaching a targeting ligand (like GalNAc) to the siRNA. | Highly specific targeting to certain cell types (e.g., hepatocytes).[] | Limited to targets with specific surface receptors. |

Validation of Gene Silencing

It is essential to verify the degree of gene knockdown at both the mRNA and protein levels.

Methodology 1: Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels

-

RNA Extraction: At the desired time point post-transfection (e.g., 24-48 hours), lyse the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific to the target gene. Also, include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of the target gene in siRNA-treated samples compared to control-treated samples using the ΔΔCt method. A knockdown of ≥70% is generally considered efficient.[26]

Methodology 2: Western Blot for Protein Levels

-

Protein Extraction: At a later time point (e.g., 48-72 hours, to allow for protein turnover), wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme like HRP.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading.[27]

-

Analysis: Quantify the band intensity using densitometry software to determine the reduction in protein levels.[27]

Table 3: Typical Parameters for siRNA Knockdown Experiments

| Parameter | Typical Value/Range | Notes |

| siRNA Concentration | 5 - 50 nM | Titrate to find the lowest effective concentration to minimize off-target effects.[12][17] |

| Cell Confluency | 60 - 80% | Ensures cells are in an optimal proliferative state for transfection.[20] |

| Incubation Time (mRNA) | 24 - 48 hours | Allows sufficient time for mRNA degradation to be detectable.[27] |

| Incubation Time (Protein) | 48 - 96 hours | Accounts for the half-life and turnover rate of the target protein. |

| Target Knockdown (mRNA) | ≥ 70% | A common benchmark for a successful knockdown experiment.[26] |

| Validation Methods | qRT-PCR and Western Blot | Essential to confirm knockdown at both the transcript and functional protein levels.[26][27] |

References

- 1. RNA interference - Wikipedia [en.wikipedia.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. ARNi | Thermo Fisher Scientific - AR [thermofisher.com]

- 4. Small interfering RNA - Wikipedia [en.wikipedia.org]

- 6. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]

- 7. siRNA Delivery Strategies: A Comprehensive Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Does siRNA Work? Gene Silencing Explained [synapse.patsnap.com]

- 9. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for transfection of siRNA [qiagen.com]

- 13. Protocol Online: Rules of siRNA design for RNA interference (RNAi) [protocol-online.org]

- 14. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]

- 16. ias.ac.in [ias.ac.in]

- 17. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - FR [thermofisher.com]

- 18. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA interference: Mechanism and applications | Abcam [abcam.com]

- 20. scbt.com [scbt.com]

- 21. youtube.com [youtube.com]

- 22. qiagen.com [qiagen.com]

- 25. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 27. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mechanism of ADAT1 Knockdown: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128) Deaminase Acting on tRNA 1 (ADAT1) is a critical enzyme responsible for the deamination of adenosine to inosine (B1671953) at position 37 of transfer RNA (tRNA), specifically tRNA-Ala. This modification is essential for maintaining translational fidelity and efficiency. The knockdown of ADAT1, therefore, presents a significant cellular perturbation with potential implications for a variety of disease states, including cancer and neurological disorders. This guide provides a comprehensive overview of the core mechanisms affected by ADAT1 knockdown, detailing the downstream consequences, experimental methodologies for its study, and the signaling pathways implicated in the cellular response to its depletion. While much of the detailed mechanistic understanding of adenosine deaminase knockdown comes from studies of the related protein ADAR1, the principles and techniques are largely applicable to the investigation of ADAT1.

The Core Function of ADAT1 and the Immediate Impact of its Knockdown

ADAT1 is a member of the adenosine deaminase acting on RNA (ADAR) family, but is distinct in its substrate specificity for tRNA.[1][2] The primary function of ADAT1 is the enzymatic conversion of adenosine (A) to inosine (I) at the wobble position of the anticodon loop in tRNA-Ala.[1] Inosine has different base-pairing properties than adenosine, allowing for a broader range of codon recognition during translation.

The immediate molecular consequence of ADAT1 knockdown is the loss of this A-to-I editing on its target tRNAs. This leads to an accumulation of unmodified tRNA-Ala, which can have several downstream effects:

-

Reduced Translational Fidelity: The absence of inosine can lead to misincorporation of amino acids during protein synthesis, as the unmodified tRNA may not recognize the correct codons with the same efficiency and accuracy.

-

Altered Translational Efficiency: The rate of protein synthesis may be affected due to ribosomal stalling or slower decoding of specific codons.

-

tRNA Instability: While not definitively established for ADAT1, modifications in tRNA are often crucial for their stability, and a lack of editing could potentially lead to tRNA degradation.

Downstream Cellular Consequences of ADAT1 Knockdown

The disruption of translational homeostasis caused by ADAT1 knockdown can trigger a cascade of cellular stress responses. While direct quantitative data for ADAT1 knockdown is limited in publicly available literature, studies on the closely related ADAR1 protein provide a framework for the anticipated effects. Knockdown of ADAR1 has been shown to significantly impact cell viability and survival.

Induction of Apoptosis

A primary consequence of significant cellular stress, such as that induced by disrupted protein synthesis, is the activation of programmed cell death, or apoptosis. Studies on ADAR1 have demonstrated that its knockdown can lead to a 5-6 fold increase in apoptosis in UV-irradiated cells.[3] This is often mediated by the activation of caspase cascades.

Inhibition of Cell Proliferation

The reduction in translational efficiency and the induction of a stress response can lead to a halt in the cell cycle and a decrease in cell proliferation. Quantitative data from knockdown of other genes involved in critical cellular processes, such as GATAD2A, have shown a significant decrease in cell proliferation upon gene silencing.[4] Similar effects can be anticipated with ADAT1 knockdown.

Table 1: Anticipated Quantitative Effects of ADAT1 Knockdown on Cellular Phenotypes (Hypothetical, based on related studies)

| Parameter Assessed | Method | Anticipated Outcome of ADAT1 Knockdown | Reference for Method/Effect |

| Cell Viability | MTT or WST-1 Assay | Significant decrease in viable cell number | [5][6] |

| Apoptosis | Annexin V/PI Staining & Flow Cytometry | Significant increase in the percentage of apoptotic cells | [7][8] |

| Cell Proliferation | Colony Formation Assay or Cell Counting | Significant reduction in colony number or cell count over time | [4] |

| Global Protein Synthesis | Ribosome Profiling or SUnSET Assay | Potential decrease in the overall rate of protein synthesis | [1][9] |

Key Signaling Pathways Affected by Adenosine Deaminase Knockdown

The cellular response to the knockdown of adenosine deaminases, particularly ADAR1, involves the activation of innate immune and stress response pathways. It is plausible that ADAT1 knockdown, by inducing cellular stress, may engage similar signaling cascades.

The dsRNA Sensing and Interferon Response Pathway

A well-established consequence of ADAR1 knockdown is the activation of the double-stranded RNA (dsRNA) sensing pathway.[10] In the absence of A-to-I editing, endogenous dsRNAs can be recognized by cytosolic sensors such as MDA5 and PKR. This triggers a signaling cascade through MAVS, leading to the production of type I interferons (IFNs) and the expression of interferon-stimulated genes (ISGs). This pathway is a critical component of the innate immune response and can also lead to apoptosis.[7][11]

The Unfolded Protein Response (UPR) and Stress-Activated Pathways

Disruption of translational fidelity and efficiency can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[4][12][13] The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Key signaling molecules in the UPR include IRE1, PERK, and ATF6. Additionally, general cellular stress can activate pathways such as the p38 MAPK and JNK signaling cascades, which are involved in regulating cell survival and death.[14]

References

- 1. RNA editing by ADAR1 leads to context-dependent transcriptome-wide changes in RNA secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of ADAT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Knockdown of GATAD2A suppresses cell proliferation in thyroid cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downregulated ADARB1 Facilitates Cell Proliferation, Invasion and has Effect on the Immune Regulation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution quantitative profiling of tRNA abundance and modification status in eukaryotes by mim-tRNAseq - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAR1 controls apoptosis of stressed cells by inhibiting Staufen1-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell death following the loss of ADAR1 mediated A-to-I RNA editing is not effected by the intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human ADAR1 prevents endogenous RNA from triggering translational shutdown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Genomic clustering of tRNA-specific adenosine deaminase ADAT1 and two tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in ribosome profiling technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Precise quantification of translation inhibition by mRNA structures that overlap with the ribosomal footprint in N-terminal coding sequences - PMC [pmc.ncbi.nlm.nih.gov]

ADAT1: A Potential Therapeutic Target in Cancer - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128) deaminases acting on RNA (ADARs) are enzymes that catalyze the conversion of adenosine (A) to inosine (B1671953) (I) in double-stranded RNA (dsRNA), a process known as A-to-I editing. This post-transcriptional modification significantly diversifies the transcriptome and proteome and is implicated in a multitude of cellular processes. Growing evidence highlights the dysregulation of ADARs, particularly ADAR1 (also known as ADAT1 in the context of tRNA editing), in the initiation and progression of various cancers. This technical guide provides a comprehensive overview of the role of ADAT1/ADAR1 in oncology, its potential as a therapeutic target, and detailed methodologies for its investigation.

The Dual Role of the ADAR Family in Cancer

The ADAR family consists of three members in vertebrates: ADAR1, ADAR2, and ADAR3. While ADAR3 is thought to be catalytically inactive, both ADAR1 and ADAR2 are active RNA editing enzymes. It is crucial to distinguish between the broader role of ADAR1 in editing various RNAs and the specific function of the ADAT1 enzyme, which, in a complex with ADAT2 and ADAT3, is responsible for the deamination of adenosine at position 37 in the anticodon loop of specific tRNAs.

Recent studies have elucidated that the ADAT2/3 complex-mediated tRNA editing is amplified and overexpressed in several cancers, promoting the translation of oncogenic mRNAs enriched in specific codons. This highlights a distinct, yet complementary, pro-oncogenic mechanism to the more extensively studied functions of ADAR1.

ADAR1 is predominantly recognized for its pro-tumorigenic activities across a wide range of cancers. Its upregulation is associated with poor prognosis and resistance to therapy.[1][2] The mechanisms underlying ADAR1's oncogenic role are multifaceted and include both editing-dependent and -independent functions.

Quantitative Analysis of ADAT1/ADAR1 in Cancer

Expression and Prognostic Significance of ADAR1 Across Cancer Types

Data from The Cancer Genome Atlas (TCGA) and other large-scale studies reveal a consistent pattern of ADAR1 upregulation in numerous malignancies. This overexpression often correlates with advanced tumor stage and unfavorable patient outcomes.

| Cancer Type | ADAR1 Expression Status | Prognostic Significance (High Expression) | Citation(s) |

| Breast Cancer (BRCA) | Upregulated | Unfavorable | [1][3] |

| Lung Adenocarcinoma (LUAD) | Upregulated | Unfavorable | [1] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | Unfavorable | [2] |

| Stomach Adenocarcinoma (STAD) | Upregulated | Unfavorable | [1] |

| Cholangiocarcinoma (CHOL) | Upregulated | Unfavorable | [1] |

| Cervical Squamous Cell Carcinoma (CESC) | Upregulated | Unfavorable | [1][4] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | Unfavorable | [5] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | Unfavorable | [1] |

| Bladder Urothelial Carcinoma (BLCA) | Upregulated | Unfavorable | [1] |

| Colon Adenocarcinoma (COAD) | Upregulated | Unfavorable | [1] |

| Thyroid Carcinoma (THCA) | Upregulated | Unfavorable | [1] |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Unfavorable | [2] |

| Kidney Chromophobe (KICH) | Downregulated | Favorable | [6] |

| Metastatic Melanoma | Downregulated | Favorable | [2] |

Effects of ADAR1 Inhibition or Knockdown on Cancer Cell Lines

In vitro studies have consistently demonstrated that the inhibition or genetic knockdown of ADAR1 can significantly impair the viability and proliferation of cancer cells, and in many cases, induce apoptosis.

| Cell Line | Cancer Type | Intervention | Effect on Cell Viability/Proliferation | Effect on Apoptosis | Citation(s) |

| DU145 | Prostate Cancer | ADAR1 siRNA | Significant inhibition after 24 and 48 hours | Increased | [7] |

| PC3 | Prostate Cancer | ADAR1 siRNA | Significant inhibition after 24 and 48 hours | Increased | [7] |

| Ovarian Cancer Cell Lines (e.g., SKOV3, OVCAR3) | Ovarian Cancer | ADAR1 shRNA | Significantly inhibited | Not specified | [8] |

| Triple-Negative Breast Cancer (TNBC) Cell Lines | Breast Cancer | ADAR1 shRNA | Abrogated oncogenic potential | Not specified | [9] |

| Cervical Cancer Cell Lines (SiHa, CaSki) | Cervical Cancer | ADAR1 silencing | Reduced cell proliferation | Not specified | [4] |

Key Signaling Pathways Modulated by ADAR1

ADAR1 plays a critical role in regulating the innate immune response by preventing the accumulation of endogenous dsRNA, which can trigger antiviral signaling pathways. In cancer, ADAR1's function in this context can lead to immune evasion.

The MDA5-MAVS Signaling Pathway

Endogenous dsRNAs can be recognized by the cytosolic sensor Melanoma Differentiation-Associated protein 5 (MDA5). Upon binding to dsRNA, MDA5 oligomerizes and activates the Mitochondrial Antiviral-Signaling protein (MAVS), leading to the production of type I interferons (IFNs) and inflammatory cytokines. ADAR1 edits endogenous dsRNAs, preventing their recognition by MDA5 and thereby suppressing this inflammatory cascade.

Caption: ADAR1 prevents MDA5 activation by editing endogenous dsRNA.

The PKR Pathway

Protein Kinase R (PKR) is another cytosolic dsRNA sensor. Upon binding to dsRNA, PKR dimerizes and autophosphorylates, leading to its activation. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which results in a global shutdown of protein synthesis and can induce apoptosis. ADAR1's editing activity can prevent PKR activation by altering the structure of dsRNA.

References

- 1. A Comprehensive and Systematic Analysis Revealed the Role of ADAR1 in Pan-Cancer Prognosis and Immune Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAR1 and its implications in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA editing enzymes ADAR1 and ADAR2 coordinately regulate the editing and expression of Ctn RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression of ADAT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. researchgate.net [researchgate.net]

- 7. Double-stranded RNA-specific adenosine deaminase-knockdown inhibits the proliferation and induces apoptosis of DU145 and PC3 cells by promoting the phosphorylation of H2A.X variant histone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADAR1 Prevents R-loop Accumulation-Driven ATR Pathway Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3174 Tumor suppressors p53 and ARF control oncogenic potential of triple-negative breast cancer cells by regulating RNA editing enzyme ADAR1 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on ADAT1 Gene Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract